The compound "N-(5-Chloro-6-methylpyridin-2-yl)acetamide" represents a class of chemical entities that have been explored for their potential therapeutic applications. Acetamide derivatives have been synthesized and evaluated across various studies for their biological activities, including their role as opioid kappa agonists, antiviral agents, prostacyclin receptor agonists, and antitubercular agents. These compounds exhibit a range of pharmacological effects due to their diverse mechanisms of action, which have been leveraged in the treatment of different diseases.
The kappa-opioid agonists derived from acetamide compounds have been studied for their analgesic properties. The compound 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl]acetamide showed potent naloxone-reversible analgesic effects in a mouse model, indicating its potential as a pain reliever1.
In the field of antiviral therapy, the anilidoquinoline derivative demonstrated efficacy in reducing viral load and increasing survival rates in mice infected with the Japanese encephalitis virus, suggesting its potential as a therapeutic agent for viral infections2.
NS-304, a prodrug of a prostacyclin receptor agonist, has been evaluated for its therapeutic potential in treating pulmonary hypertension. Its active form, MRE-269, induced vasodilation in pulmonary arteries, which could be beneficial in managing this condition3.
The 2-(quinolin-4-yloxy)acetamides have shown promise as antitubercular agents, with potent in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains. These compounds could provide alternatives for tuberculosis treatment, addressing the growing concern of antibiotic resistance4.
The compound is classified under organic compounds, specifically as a derivative of pyridine. Its molecular formula is with a molecular weight of approximately 185.62 g/mol. The IUPAC name for this compound is N-(5-chloro-6-methylpyridin-2-yl)acetamide, and it can be represented by the InChI Key: RCNCLJXNLLFOFB-UHFFFAOYSA-N .
The synthesis of N-(5-Chloro-6-methylpyridin-2-yl)acetamide typically involves the acylation of 5-chloro-6-methylpyridin-2-amine using acetic anhydride or acetyl chloride under basic conditions. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.
The molecular structure of N-(5-Chloro-6-methylpyridin-2-yl)acetamide features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 185.62 g/mol |
IUPAC Name | N-(5-chloro-6-methylpyridin-2-yl)acetamide |
InChI Key | RCNCLJXNLLFOFB-UHFFFAOYSA-N |
The compound's structure allows for various chemical reactions due to its functional groups and substituents .
N-(5-Chloro-6-methylpyridin-2-yl)acetamide can participate in several types of chemical reactions:
Common reagents include:
The mechanism of action for N-(5-Chloro-6-methylpyridin-2-yl)acetamide involves its interaction with specific biological targets, including enzymes or receptors. This interaction can alter their activity, leading to various biological effects.
N-(5-Chloro-6-methylpyridin-2-yl)acetamide exhibits several notable physical and chemical properties:
N-(5-Chloro-6-methylpyridin-2-yl)acetamide has several scientific applications:
The systematic IUPAC name for this compound is N-(5-chloro-6-methylpyridin-2-yl)acetamide, designating the acetamide group bonded to the nitrogen atom of the pyridine ring at position 2, with chlorine and methyl substituents at positions 5 and 6, respectively [1] [6] [9]. Accepted synonyms include:
The molecular formula C₈H₉ClN₂O comprises:
The calculated molecular weight is 184.62 g/mol, consistent across chemical registries and analytical characterizations [1] [6] [9].
Table 1: Atomic Composition and Molecular Weight
Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
---|---|---|---|
C | 8 | 12.01 | 96.08 |
H | 9 | 1.008 | 9.072 |
Cl | 1 | 35.45 | 35.45 |
N | 2 | 14.01 | 28.02 |
O | 1 | 16.00 | 16.00 |
Total | 184.62 |
The CAS Registry Number assigned to this compound is 160115-16-2, serving as its unique identifier in chemical databases and regulatory documents [1] [6] [9]. Regulatory classifications under the Globally Harmonized System (GHS) include:
Table 2: Regulatory and Hazard Classifications
Parameter | Classification/Identifier | Source |
---|---|---|
CAS Registry Number | 160115-16-2 | [1] [9] |
GHS Signal Word | Warning | [1] |
Hazard Statements | H302, H315, H319, H335 | [1] [6] |
Precautionary Statements | P261, P264, P280, P305+P351+P338 | [1] |
Hazard codes denote:
SMILES Representations:
CC(NC1=NC(C)=C(Cl)C=C1)=O
[1] [9] CC1=C(C=CC(=N1)NC(=O)C)Cl
[6] [9] InChI and InChI Key:
InChI=1S/C8H9ClN2O/c1-5-7(9)3-4-8(10-5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12)
[1] [9] RCNCLJXNLLFOFB-UHFFFAOYSA-N
[1] [9] Structural Features:
CAS No.: 1254-35-9
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 7269-72-9
CAS No.: 207740-41-8